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Compound Name: Ap-18

Cat. No.: B1665580 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Assembly protein 180 (AP180), also known as Ap-18, is a neuron-specific protein crucial for

the regulation of synaptic vesicle recycling through clathrin-mediated endocytosis (CME).[1][2]

Its primary role is to facilitate the assembly of clathrin coats on endocytic vesicles, thereby

controlling the size and number of synaptic vesicles.[1] Dysregulation of AP180 has been

implicated in neurological disorders such as Alzheimer's disease, making it a significant target

for neuroscience research.[3] These application notes provide detailed protocols for

immunofluorescence staining of AP180, enabling researchers to visualize its subcellular

localization and investigate its role in synaptic health and disease.

Data Presentation
Antibody Dilution Recommendations
The following table provides recommended starting dilutions for a commercially available

polyclonal antibody against AP180. It is important to note that the optimal dilution should be

determined empirically for each specific experimental setup.
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Application Recommended Starting Dilution Range

Immunocytochemistry/Immunofluorescence

(ICC/IF)
1:100 - 1:500

Western Blot (WB) 1:500 - 1:2,000

Immunohistochemistry (Paraffin) (IHC-P) 1:500

Immunohistochemistry (Frozen) (IHC-F) 1:100 - 1:500

Data sourced from Thermo Fisher Scientific datasheet for SNAP91/AP180 Polyclonal Antibody

(BS-11333R).

Co-localization Analysis of AP180 with Synaptic Markers
AP180 is expected to co-localize with other presynaptic proteins involved in synaptic vesicle

recycling. Quantitative co-localization analysis can be performed using image analysis software

like ImageJ/Fiji with plugins such as Coloc 2. The Pearson's Correlation Coefficient (PCC) is a

common metric used to quantify the degree of co-localization, with values ranging from +1

(perfect correlation) to -1 (perfect anti-correlation).

Protein Marker Cellular Location
Expected Co-localization
with AP180 (PCC)

Clathrin Heavy Chain Cytosol, Presynaptic terminal High (PCC > 0.7)

Synaptophysin Synaptic vesicle membrane Moderate to High (PCC > 0.5)

VAMP2/Synaptobrevin Synaptic vesicle membrane Moderate to High (PCC > 0.5)

PSD-95 Postsynaptic density Low (PCC < 0.3)

Note: The expected PCC values are illustrative and should be experimentally determined.

Signaling Pathway and Experimental Workflow
Clathrin-Mediated Endocytosis Pathway involving AP180
Caption: AP180 in the Clathrin-Mediated Endocytosis (CME) pathway.
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Experimental Workflow for AP180 Immunofluorescence
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Caption: A typical workflow for immunofluorescence staining of AP180.

Experimental Protocols
Immunofluorescence Staining of AP180 in Cultured
Neurons
This protocol is optimized for the detection of endogenous AP180 in primary neuronal cultures.

Materials:

Primary Neurons (e.g., hippocampal or cortical) cultured on sterile glass coverslips

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.25% Triton X-100 in PBS

Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary

antibody) and 0.1% Triton X-100 in PBS

Primary Antibody: Rabbit anti-AP180 polyclonal antibody (e.g., Thermo Fisher BS-11333R),

diluted 1:200 in Blocking Buffer

Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor

488), diluted according to the manufacturer's instructions in Blocking Buffer

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution

Mounting Medium: Anti-fade mounting medium

Microscope slides

Procedure:

Cell Fixation:

Carefully aspirate the culture medium from the coverslips.
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Gently wash the cells once with pre-warmed PBS.

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

This step is crucial for allowing the antibodies to access intracellular antigens.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified

chamber to minimize non-specific antibody binding.

Primary Antibody Incubation:

Dilute the anti-AP180 primary antibody to the desired concentration (e.g., 1:200) in

Blocking Buffer.

Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

Incubate overnight at 4°C in a humidified chamber.

Washing:

Aspirate the primary antibody solution.

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.
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From this step onwards, all procedures should be performed in the dark to prevent

photobleaching.

Final Washes and Nuclear Staining:

Aspirate the secondary antibody solution.

Wash the cells three times with PBS for 5 minutes each.

If desired, incubate with a DAPI solution for 5 minutes to counterstain the nuclei.

Perform one final wash with PBS.

Mounting:

Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting

medium.

Seal the edges of the coverslip with nail polish and allow it to dry.

Imaging and Analysis:

Visualize the staining using a confocal or epifluorescence microscope. AP180 should

appear as distinct puncta in the presynaptic terminals.

For quantitative analysis, acquire images using consistent settings and analyze using

appropriate software.
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Issue Possible Cause Suggested Solution

No Signal or Weak Signal
Insufficient primary antibody

concentration.

Optimize the primary antibody

dilution; try a more

concentrated solution (e.g.,

1:100).

Inefficient permeabilization.

Increase the Triton X-100

concentration to 0.5% or

extend the permeabilization

time to 15 minutes.

Antigen masking by fixation.

Consider using a different

fixation method, such as ice-

cold methanol for 10 minutes.

High Background
Primary or secondary antibody

concentration is too high.

Increase the dilution of the

antibodies.

Insufficient blocking.

Increase the blocking time to

1.5 hours or increase the

serum concentration to 10%.

Inadequate washing.
Increase the number and

duration of wash steps.

Non-specific Staining
Cross-reactivity of the

secondary antibody.

Run a control with only the

secondary antibody to check

for non-specific binding.

Presence of endogenous Fc

receptors.

Include an Fc blocking step in

the protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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